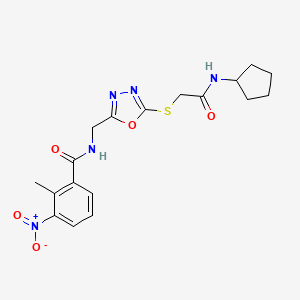

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O5S/c1-11-13(7-4-8-14(11)23(26)27)17(25)19-9-16-21-22-18(28-16)29-10-15(24)20-12-5-2-3-6-12/h4,7-8,12H,2-3,5-6,9-10H2,1H3,(H,19,25)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNZYAJXVWJEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide, with the CAS number 903315-23-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and its mechanisms of action based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O₅S |

| Molecular Weight | 419.5 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety often exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. . The mechanism of action is thought to involve interference with biofilm formation and transcriptional regulation of genes associated with pathogenicity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar oxadiazole derivatives on various cell lines. For instance, compounds derived from 3-acetyl-1,3,4-oxadiazoline were tested for cytotoxicity against L929 normal cells and showed varying degrees of toxicity depending on their structure. Notably, some compounds increased cell viability at certain concentrations, suggesting a potential for selective cytotoxicity against cancer cells while sparing normal cells .

The biological activity of this compound may involve several mechanisms:

- Gene Regulation : The presence of the -N=CO group in oxadiazole derivatives is believed to influence gene transcription related to biofilm formation and resistance mechanisms in bacteria .

- Cell Cycle Interference : Compounds targeting Polo-like Kinase 1 (Plk1), a key regulator in cell division, have shown promise in anticancer activities. Similar structural analogs may exhibit this property by inducing mitotic arrest in cancer cells .

- Apoptosis Induction : Some studies suggest that certain derivatives can trigger apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Case Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (A549 and HepG2). The results showed that certain compounds led to over 100% increase in cell viability at specific concentrations compared to controls, indicating a selective action against cancer cells while being non-toxic to normal cells .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. The presence of the 1,3,4-oxadiazole moiety is critical, as compounds containing this structure have been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that derivatives of 1,3,4-oxadiazoles can inhibit enzymes like thymidylate synthase, which is essential for DNA synthesis in cancer cells .

Table 1: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.47 | |

| Compound B | A549 (Lung Cancer) | 1.4 | |

| Compound C | HeLa (Cervical Cancer) | 0.75 |

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The structural characteristics of the compound allow it to effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that incorporate readily available reagents. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide against various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in treated cells compared to control groups .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of this compound through molecular docking studies. The findings indicated strong binding affinity to the 5-lipoxygenase enzyme, suggesting that further optimization could lead to effective anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Groups

Key Observations :

- The target compound ’s nitro group introduces stronger electron-withdrawing effects compared to methoxy or fluorine substituents in analogs. This may enhance binding to enzyme active sites requiring polar interactions .

- The cyclopentylamino group in the target compound provides a medium-sized aliphatic ring, balancing lipophilicity and steric effects, whereas the 4-methylpiperidinyl group in C328-0253 offers a bulkier, more rigid structure .

Analogues with Heterocyclic Modifications

Key Observations :

- The target compound ’s oxadiazole core is shared with indole-based (2a–i) and benzofuran-based (2a) analogs, which exhibit EGFR/COX-2 inhibition and antimicrobial activity, respectively. However, the absence of indole/benzofuran moieties in the target suggests divergent biological targets .

- Thiadiazole analogs (7a–7l) demonstrate that sulfur-containing cores (vs. oxadiazole) can modulate enzyme inhibition profiles, as seen in acetylcholinesterase targeting .

Physicochemical and Electronic Properties

Key Observations :

- DFT studies on structurally related compounds (e.g., CPA in ) highlight the importance of electron distribution in modulating bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.